(S)-tert-Butyl 2-amino-2-cyclobutylacetate
Overview
Description
(S)-tert-Butyl 2-amino-2-cyclobutylacetate is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutyl ring and an amino group attached to a tert-butyl ester. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-amino-2-cyclobutylacetate typically involves the following steps:
Cyclobutylation: The initial step involves the formation of a cyclobutyl ring through cyclization reactions.
Amination: Introduction of the amino group is achieved through amination reactions, often using reagents like ammonia or amines.
Esterification: The final step involves esterification to introduce the tert-butyl ester group. This is typically done using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired (S) configuration.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-amino-2-cyclobutylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted cyclobutyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-tert-Butyl 2-amino-2-cyclobutylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-amino-2-cyclobutylacetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the cyclobutyl ring provides structural rigidity. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-amino-2-cyclobutylacetate: This compound has a similar structure but with a different stereochemistry and a methyl ester group instead of a tert-butyl ester.
Methyl 2-amino-2-cyclobutylacetate hydrochloride: This is a hydrochloride salt form with similar functional groups but different physical properties.
Uniqueness
(S)-tert-Butyl 2-amino-2-cyclobutylacetate is unique due to its specific (S) configuration and the presence of a tert-butyl ester group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-2-cyclobutylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)7-5-4-6-7/h7-8H,4-6,11H2,1-3H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRISVFMSQTDJS-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1CCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171157 | |
Record name | Cyclobutaneacetic acid, α-amino-, 1,1-dimethylethyl ester, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201171157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1998701-10-2 | |
Record name | Cyclobutaneacetic acid, α-amino-, 1,1-dimethylethyl ester, (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1998701-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutaneacetic acid, α-amino-, 1,1-dimethylethyl ester, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201171157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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